N-Benzyl-3-fluoro-5-nitrobenzamide
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Overview
Description
N-Benzyl-3-fluoro-5-nitrobenzamide: is an organic compound with the molecular formula C14H11FN2O3 and a molecular weight of 274.25 g/mol . This compound is characterized by the presence of a benzyl group attached to a benzamide core, which is further substituted with a fluorine atom and a nitro group. It is primarily used in research settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-3-fluoro-5-nitrobenzamide typically involves the following steps:
Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction, where the nitro-substituted benzamide reacts with benzyl chloride in the presence of a base like potassium carbonate.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain this compound in high purity.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-Benzyl-3-fluoro-5-nitrobenzamide can undergo reduction to form the corresponding amine. This reaction typically uses reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Amines or thiols, typically under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: Corresponding amine derivative.
Substitution: Various substituted benzamides.
Hydrolysis: Carboxylic acid and amine.
Scientific Research Applications
N-Benzyl-3-fluoro-5-nitrobenzamide is primarily used in scientific research due to its unique chemical properties. Some of its applications include:
Medicinal Chemistry: It serves as a precursor or intermediate in the synthesis of potential pharmaceutical compounds.
Biological Studies: Researchers use it to study the effects of fluorine and nitro substitutions on biological activity.
Material Science: It is investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Benzyl-3-fluoro-5-nitrobenzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influenced by the presence of the fluorine and nitro groups. These substitutions can alter the compound’s electronic properties, affecting its binding affinity and activity .
Comparison with Similar Compounds
3-Fluoro-5-nitrobenzamide: Similar structure but lacks the benzyl group.
N-Benzyl-3-fluorobenzamide: Similar structure but lacks the nitro group.
N-Benzyl-5-nitrobenzamide: Similar structure but lacks the fluorine atom.
Uniqueness: N-Benzyl-3-fluoro-5-nitrobenzamide is unique due to the combined presence of the benzyl, fluorine, and nitro groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-3-fluoro-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c15-12-6-11(7-13(8-12)17(19)20)14(18)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIAJRUEAQIXKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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